An In-Depth Technical Guide to 4-Propoxybenzenesulfonyl Chloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Propoxybenzenesulfonyl Chloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-propoxybenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications, particularly in the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound class.
Compound Identification and Overview
4-Propoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride featuring a propoxy group at the para position of the benzene ring. While this specific compound is a logical member of the alkoxy-substituted benzenesulfonyl chloride family, a unique, dedicated CAS Number is not consistently cited across major chemical databases. For reference, the closely related isomer, 4-n-Propylbenzenesulfonyl chloride , is registered under CAS Number 146949-07-7 .
The sulfonyl chloride functional group is a highly reactive electrophile, making it an essential building block for the synthesis of sulfonamides and sulfonate esters. The propoxy substituent modulates the electronic properties and lipophilicity of the molecule, which can be a critical design element in the development of new chemical entities.
Molecular Structure:
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Chemical Name: 4-Propoxybenzenesulfonyl chloride
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Molecular Formula: C₉H₁₁ClO₃S
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Molecular Weight: 234.70 g/mol
Physicochemical Properties of Related Analogs
To establish a reasonable expectation of the physicochemical properties of 4-propoxybenzenesulfonyl chloride, the following table summarizes data for structurally similar and commercially available analogs. It is anticipated that 4-propoxybenzenesulfonyl chloride would exist as a low-melting solid or a high-boiling liquid, be sensitive to moisture, and soluble in common organic solvents.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxybenzenesulfonyl chloride | 98-68-0 | 206.64 | 39-42 | 173 (14 mmHg) |
| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | 211.06 | 50-52 | 141 (15 mmHg) |
| 4-Isopropylbenzenesulfonyl chloride | 54997-90-9 | 218.70 | 51-52 | 142-143 (12 mmHg) |
(Data sourced from references[1][2][3])
Synthesis and Mechanistic Pathway
The most direct and widely employed method for synthesizing 4-alkoxybenzenesulfonyl chlorides is through the electrophilic aromatic substitution of the corresponding alkoxybenzene with chlorosulfonic acid. This reaction proceeds via a sulfonation-chlorination sequence.
Underlying Mechanism: Electrophilic Aromatic Substitution
The synthesis is a classic example of electrophilic aromatic substitution. The propoxy group is an ortho-, para-directing activator due to the resonance donation of its lone pair of electrons into the aromatic ring. This electron donation stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile, particularly when the attack occurs at the ortho and para positions. Due to steric hindrance from the propoxy group, the para-substituted product is typically the major isomer.
Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chlorine. The reaction is highly exothermic and generates hydrogen chloride (HCl) gas as a byproduct.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-propoxybenzenesulfonyl chloride.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds, such as 4-methoxybenzenesulfonyl chloride.[4]
Materials:
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Propoxybenzene
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Chlorosulfonic acid (handle with extreme care in a fume hood)
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Crushed ice and deionized water
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Sodium chloride (optional, to reduce aqueous solubility of the product)
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An appropriate organic solvent for recrystallization (e.g., a hexane/ethyl acetate mixture)
Procedure:
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Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the evolved HCl gas). Place the flask in an ice-salt bath.
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Reagent Charging: Charge the flask with propoxybenzene (1.0 equivalent).
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Electrophilic Addition: Begin stirring and slowly add chlorosulfonic acid (approx. 3-4 equivalents) dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5 °C. The addition rate must be carefully controlled to manage the exotherm and gas evolution.
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Causality Insight: Maintaining low temperatures is critical to minimize the formation of byproducts, such as the corresponding diaryl sulfone.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours to ensure complete conversion.
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Work-up and Isolation: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. The product will precipitate as a solid.
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Trustworthiness Check: This quenching step is highly exothermic and must be performed cautiously. It serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acids.
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Drying: Dry the product under vacuum to a constant weight.
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Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system to yield the final product as a crystalline solid.
Applications in Drug Discovery and Chemical Biology
Arylsulfonyl chlorides are foundational reagents in medicinal chemistry, primarily for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
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Bioisostere: The sulfonamide group is often used as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical properties.
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Directed Synthesis: 4-Propoxybenzenesulfonyl chloride allows for the introduction of the 4-propoxyphenylsulfonyl moiety into a target molecule. This can be used to probe structure-activity relationships (SAR), where the propoxy group can interact with hydrophobic pockets in a biological target or improve pharmacokinetic properties like membrane permeability.
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Chemical Probes: The synthesis of sulfonamides is a common strategy in the development of chemical probes to study protein function.[5] The reactivity of the sulfonyl chloride allows for its conjugation to amine-containing fragments to build libraries of compounds for screening.
Reactivity, Handling, and Safety
Reactivity: 4-Propoxybenzenesulfonyl chloride is a reactive compound. The primary mode of reactivity is nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride.
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Moisture Sensitivity: It reacts readily with water (hydrolysis) to form the corresponding 4-propoxybenzenesulfonic acid.[6] This decomposition pathway means the compound must be handled and stored under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[3]
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Reactivity with Nucleophiles: It reacts vigorously with alcohols to form sulfonate esters and with primary or secondary amines to form sulfonamides.
Safety and Handling: As a class, sulfonyl chlorides are corrosive and lachrymatory.
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Hazard Statements: Causes severe skin burns and eye damage.[6][7]
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Personal Protective Equipment (PPE): Always handle 4-propoxybenzenesulfonyl chloride in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.
References
- Google Patents. (n.d.). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Google Patents. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl chloride. Retrieved February 2, 2026, from [Link]
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LabSolutions. (n.d.). 4-Phenoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]
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UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). CID 174561770. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Preparation of p,p'-oxybis(benzenesulfonyl chloride).
Sources
- 1. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 2. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Benzyloxy)benzene-1-sulfonyl chloride | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]
